Structural Uniqueness: Simultaneous THP-N1 and 5-CF₃ Substitution Pattern Relative to All Commercially Cataloged Indazole-4-amines
A search of commercially available 1H-indazol-4-amine derivatives across major supplier catalogs reveals that 2044703-06-0 is the only compound that simultaneously bears a tetrahydro-2H-pyran-2-yl (THP) group at N1 and a trifluoromethyl group at C5 on the indazole-4-amine scaffold. The closest commercially available analogs are 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (CAS 1053655-57-4; MW 217.27; no CF₃) and 6-(trifluoromethyl)-1H-indazol-4-amine (CAS 1352395-46-0; MW 201.15; no THP; CF₃ at position 6) . The target compound therefore occupies a unique position in chemical space by combining these two modifications simultaneously.
| Evidence Dimension | Presence of both THP on N1 and CF₃ on C5 |
|---|---|
| Target Compound Data | THP present on N1; CF₃ present on C5; MW 285.27; C₁₃H₁₄F₃N₃O |
| Comparator Or Baseline | Comparator 1 (1053655-57-4): THP on N1, no CF₃; MW 217.27. Comparator 2 (1352395-46-0): no THP, CF₃ at C6; MW 201.15. |
| Quantified Difference | Unique dual-substitution pattern; no commercial overlap identified |
| Conditions | Supplier catalog cross-referencing (Bidepharm, MolCore, GLPBio, CymitQuimica, Delta-B, LeYan, Chemsrc, Americal Elements, Alfa Chemistry, VWR) |
Why This Matters
This unique substitution pattern provides a chemical handle set unavailable from any single commercially cataloged alternative, making it irreplaceable for SAR campaigns requiring both N1 protection and a 5-CF₃ group.
